molecular formula C14H12F3N5OS B2956523 1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034601-66-4

1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Cat. No. B2956523
CAS RN: 2034601-66-4
M. Wt: 355.34
InChI Key: JWEBXTIDBORHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C14H12F3N5OS and its molecular weight is 355.34. The purity is usually 95%.
BenchChem offers high-quality 1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nanomolar Potency and Metabolically Stable Inhibitors

Urea transporters in kidney microvessels, such as UT-B, have been identified as potential targets for developing drugs with a novel diuretic ('urearetic') mechanism. Research has focused on triazolothienopyrimidine UT-B inhibitors, which selectively and reversibly inhibit urea transport, demonstrating nanomolar potency and significantly improved metabolic stability compared to earlier compounds. These inhibitors have shown potential for treating diuretic-refractory edema in heart and liver failure by accumulating in the kidney and urine, thereby reducing maximum urinary concentration (Anderson et al., 2012).

Metal-Free Synthesis of Biologically Important Structures

The synthesis of biologically significant structures like 1,2,4-triazolo[1,5-a]pyridines has been achieved through a metal-free process, facilitating the construction of these compounds with high yields and short reaction times. This innovative strategy simplifies the creation of these skeletons, which are crucial in the development of various therapeutic agents (Zheng et al., 2014).

Anticancer Effects and Reduced Toxicity

Compounds featuring the 1,2,4-triazolo[1,5-a]pyridine moiety have been modified to exhibit remarkable anticancer effects with reduced toxicity. These modifications involve replacing the acetamide group with an alkylurea moiety, leading to derivatives that retain potent antiproliferative activity and inhibitory action against PI3Ks and mTOR, suggesting their potential as effective anticancer agents with lower acute oral toxicity (Wang et al., 2015).

Novel Synthesis Techniques

Research has also been dedicated to developing novel synthesis techniques for related compounds. For instance, facile synthesis methods have been explored for creating 2-Aminothiazolo[5,4-b]-pyridines and 2-Aminobenzoxazoles, highlighting the versatility and potential applications of these compounds in various scientific fields (Choo et al., 2005).

properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5OS/c15-14(16,17)10-4-1-5-22-11(20-21-12(10)22)8-19-13(23)18-7-9-3-2-6-24-9/h1-6H,7-8H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEBXTIDBORHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.